molecular formula C27H36F2O5 B13409950 [2-[(6S,8S,9R,10S,11S,13S,14R,16R,17S)-6,9-difluoro-11-hydroxy-8,10,13,16-tetramethyl-3-oxo-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate

[2-[(6S,8S,9R,10S,11S,13S,14R,16R,17S)-6,9-difluoro-11-hydroxy-8,10,13,16-tetramethyl-3-oxo-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate

Cat. No.: B13409950
M. Wt: 478.6 g/mol
InChI Key: DMWCSAVXMKLWAL-GGIPCCRPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [2-[(6S,8S,9R,10S,11S,13S,14R,16R,17S)-6,9-difluoro-11-hydroxy-8,10,13,16-tetramethyl-3-oxo-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate is a synthetic corticosteroid. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is often used in the treatment of various inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(6S,8S,9R,10S,11S,13S,14R,16R,17S)-6,9-difluoro-11-hydroxy-8,10,13,16-tetramethyl-3-oxo-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate involves multiple steps, starting from a suitable steroidal precursor. The key steps include:

    Fluorination: Introduction of fluorine atoms at specific positions on the steroid backbone.

    Hydroxylation: Addition of hydroxyl groups to enhance the compound’s solubility and biological activity.

    Esterification: Formation of the butanoate ester to improve the compound’s pharmacokinetic properties.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, altering the compound’s activity.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups, modifying its properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.

    Reduced Derivatives: Compounds with hydroxyl groups replacing ketones.

    Substituted Derivatives: Compounds with different functional groups replacing halogens.

Scientific Research Applications

Chemistry

    Synthesis of Novel Steroids: The compound serves as a precursor for synthesizing new steroidal drugs with enhanced properties.

    Analytical Standards: Used as a reference standard in analytical chemistry for method development and validation.

Biology

    Cell Signaling Studies: Investigates the role of corticosteroids in cellular signaling pathways.

    Gene Expression Research: Studies the impact of corticosteroids on gene expression in various cell types.

Medicine

    Anti-inflammatory Therapy: Used in the treatment of inflammatory diseases such as arthritis and dermatitis.

    Immunosuppressive Therapy: Helps manage autoimmune conditions by suppressing the immune response.

Industry

    Pharmaceutical Manufacturing: Integral in the production of corticosteroid-based medications.

    Quality Control: Ensures the consistency and efficacy of steroidal drugs.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The resulting changes in gene expression lead to the suppression of inflammatory mediators and the modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • **[6S,8S,9R,10S,11S,13S,14R,16R,17S)-6,9-difluoro-11-hydroxy-8,10,13,16-tetramethyl-3-oxo-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
  • **[6S,8S,9R,10S,11S,13S,14R,16R,17S)-6,9-difluoro-11-hydroxy-8,10,13,16-tetramethyl-3-oxo-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate

Uniqueness

The butanoate ester of the compound provides unique pharmacokinetic properties, such as improved absorption and prolonged duration of action, compared to its acetate and propanoate counterparts. This makes it particularly effective in clinical applications requiring sustained corticosteroid activity.

Properties

Molecular Formula

C27H36F2O5

Molecular Weight

478.6 g/mol

IUPAC Name

[2-[(6S,8S,9R,10S,11S,13S,14R,16R,17S)-6,9-difluoro-11-hydroxy-8,10,13,16-tetramethyl-3-oxo-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate

InChI

InChI=1S/C27H36F2O5/c1-6-7-22(33)34-14-19(31)23-15(2)10-20-24(23,3)13-21(32)27(29)25(4)9-8-16(30)11-17(25)18(28)12-26(20,27)5/h8-9,11,15,18,20-21,23,32H,6-7,10,12-14H2,1-5H3/t15-,18+,20-,21+,23-,24+,25+,26+,27+/m1/s1

InChI Key

DMWCSAVXMKLWAL-GGIPCCRPSA-N

Isomeric SMILES

CCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@]2(C[C@@H](C4=CC(=O)C=C[C@@]43C)F)C)F)O)C)C

Canonical SMILES

CCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2(CC(C4=CC(=O)C=CC43C)F)C)F)O)C)C

Origin of Product

United States

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